N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894049-06-0
Cat. No.: VC6533246
Molecular Formula: C23H22N6O2S
Molecular Weight: 446.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894049-06-0 |
|---|---|
| Molecular Formula | C23H22N6O2S |
| Molecular Weight | 446.53 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N6O2S/c1-3-16-4-6-17(7-5-16)20-12-13-21-26-27-23(29(21)28-20)32-14-22(31)25-19-10-8-18(9-11-19)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31) |
| Standard InChI Key | ZPQIJDDRLZLLIW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2 |
Introduction
Overview of the Compound
N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-124triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound containing:
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A triazolo[4,3-b]pyridazine core: This bicyclic structure is known for its biological activity and is often studied for pharmaceutical applications.
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A thioacetamide linkage: The sulfur atom in this group suggests potential reactivity and biological interactions.
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Substituents: The 4-acetamidophenyl group and 4-ethylphenyl group add steric and electronic properties that may influence its activity.
Such compounds are typically explored for their pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Potential Synthesis Pathways
Compounds like this are synthesized using multi-step organic reactions involving:
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Formation of the triazolo[4,3-b]pyridazine core:
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Starting with hydrazine derivatives and appropriate diketones or nitriles to form the pyridazine ring.
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Cyclization with triazole precursors via condensation reactions.
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Thioacetamide functionalization:
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Introduction of the thioacetamide group through nucleophilic substitution using thiol reagents.
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Coupling with aromatic substituents:
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Employing acylation reactions (e.g., Friedel-Crafts acylation) to attach the 4-acetamidophenyl group.
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Alkylation or Suzuki coupling to introduce the 4-ethylphenyl moiety.
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Analytical Characterization
To confirm the structure of such a compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to aromatic rings, amide groups, and sulfur-containing functionalities.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detects functional groups like amides (C=O stretching), thioethers (C-S stretching), and aromatic rings.
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X-ray Crystallography:
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Provides detailed structural information if single crystals are available.
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Potential Applications
Compounds with similar structures have been studied for various biological activities:
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Antimicrobial Activity:
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Triazole derivatives are known for their ability to inhibit bacterial and fungal growth.
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Anticancer Potential:
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Pyridazine-based compounds often target specific enzymes or pathways in cancer cells.
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Anti-inflammatory Properties:
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Amide linkages and heterocyclic cores can modulate inflammatory responses by interacting with enzymes like cyclooxygenase or lipoxygenase.
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Hypothetical Data Table
| Property | Expected Value/Observation |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | ~395 g/mol |
| Melting Point | Varies depending on synthesis purity (~200°C) |
| Solubility | Soluble in DMSO, DMF; limited in water |
| Biological Target | Enzymes (e.g., kinases, oxidases) |
| IC₅₀/EC₅₀ (if applicable) | To be determined through bioassays |
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